4-Methyl-1,2,5-oxadiazole-3-carbaldehyde
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Description
The compound 4-Methyl-1,2,5-oxadiazole-3-carbaldehyde is a derivative of the 1,2,5-oxadiazole family, which is characterized by a 1,2,5-oxadiazole ring structure. This class of compounds has been the subject of various synthetic methods due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis .
Synthesis Analysis
Several approaches have been developed for the synthesis of 1,2,5-oxadiazole derivatives. A novel one-pot, four-component condensation reaction has been reported, which is an efficient approach for the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives using (N-isocyanimino)triphenylphosphorane, a secondary amine, a carboxylic acid, and an aromatic aldehyde . Another method involves the synthesis of 2-amino-substituted 1,3,4-oxadiazoles via condensation followed by I2-mediated oxidative C–O bond formation, which is compatible with various aldehydes . Additionally, a base-mediated one-pot synthesis from nitriles, aldehydes, and hydroxylamine hydrochloride has been developed, where the aldehydes act as both substrates and oxidants .
Molecular Structure Analysis
The molecular structure of 4-Methyl-1,2,5-oxadiazole-3-carbaldehyde is not directly discussed in the provided papers. However, the general structure of 1,2,5-oxadiazole derivatives can be inferred. These compounds typically exhibit a ring structure with nitrogen and oxygen atoms at specific positions, which can significantly influence their electronic and steric properties .
Chemical Reactions Analysis
The reactivity of 1,2,5-oxadiazole derivatives can be quite diverse. For instance, the reaction between N-Isocyaniminotriphenylphosphorane, aldehydes, and carboxylic acids can lead to the synthesis of 2-aryl-5-hydroxyalkyl-1,3,4-oxadiazoles . Moreover, iodine-mediated oxidative C-O bond formation has been used for the synthesis of 1,3,4-oxadiazoles from aldehydes and hydrazides . These reactions highlight the versatility of 1,2,5-oxadiazole derivatives in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Methyl-1,2,5-oxadiazole-3-carbaldehyde specifically are not detailed in the provided papers. However, the properties of related oxadiazole derivatives can be indicative. For example, the synthesis of 5-aryl-1,2,4-oxadiazole-3-carbaldehydes has been achieved, and these aldehydes are stabilized in the hydrated form, which is a peculiar behavior discussed based on spectroscopic data . The spectroscopic properties of carbazole-oxadiazoles have also been studied, providing insights into their absorption, emission, and quantum yields .
Scientific Research Applications
Energetic Material Synthesis
4-Methyl-1,2,5-oxadiazole-3-carbaldehyde has been utilized in the synthesis of energetic compounds. For example, derivatives like (E) 4-methyl-1,2,5-oxadiazole-3-carboxaldehyde 5-oxide (2,4,6-trinitrophenyl)hydrazone exhibit significant energetic properties. These compounds have been explored for their potential in applications like melt-cast explosives due to their positive heat of formation and moderate sensitivities (Xu, Yang, & Cheng, 2018).
Synthesis of Aromatic Aldehydes
The compound is involved in the synthesis of aromatic aldehydes, such as 5-aryl-1,2,4-oxadiazole-3-carbaldehydes. These are synthesized starting from chloromethyl and dichloromethyl derivatives, showcasing the compound's role in producing stabilized aldehydes, which is significant in the field of organic chemistry (Palazzo, Baiocchi, & Picconi, 1979).
Crystal Structure Analysis
In the area of crystallography, 4-Methyl-1,2,5-oxadiazole-3-carbaldehyde derivatives have been synthesized and analyzed. The crystal and molecular structures of compounds like 4,4′-(Methylenediimino)bis-1,2,5-oxadiazole-3-carboxylic acid have been determined, providing insights into their physical properties and potential applications (Willer, Storey, Deschamps, & Frisch, 2013).
Microwave-Assisted Synthesis
The compound is also used in microwave-assisted synthesis, which is an efficient and time-saving method in organic chemistry. This approach has been applied to synthesize derivatives like 1H-1,2,4-Triazol-3-one, showcasing the compound's versatility in modern synthetic methods (Karaali et al., 2013).
Synthesis of Antifungal Agents
4-Methyl-1,2,5-oxadiazole-3-carbaldehyde derivatives have been synthesized and screened for antifungal activity. These compounds display potential as antimicrobial agents, highlighting the compound's role in the development of new pharmaceuticals (Mhaske, Shelke, Gadge, & Shinde, 2016).
Alternative Synthesis Methods
The compound is pivotal in alternative synthesis methods for producing 1,3,4-oxadiazole derivatives. Such methods are crucial for developing fully substituted 1,3,4-oxadiazole derivatives, which are important in various chemical and pharmaceutical applications (Ramazani & Rezaei, 2010).
properties
IUPAC Name |
4-methyl-1,2,5-oxadiazole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c1-3-4(2-7)6-8-5-3/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCWXHPOWMHHPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40567288 |
Source
|
Record name | 4-Methyl-1,2,5-oxadiazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40567288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1,2,5-oxadiazole-3-carbaldehyde | |
CAS RN |
90507-35-0 |
Source
|
Record name | 4-Methyl-1,2,5-oxadiazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40567288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-1,2,5-oxadiazole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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